(2Z)-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 3-cyanobenzaldehyde with 6-methoxy-2H-chromene-3-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Sodium methoxide, other nucleophiles; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted chromenes with various functional groups.
Scientific Research Applications
(2Z)-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the cyanophenyl and methoxy groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(3-nitrophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide
- (2Z)-2-[(3-aminophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide
- (2Z)-2-[(3-bromophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide
Uniqueness
(2Z)-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(3-cyanophenyl)imino-6-methoxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-23-14-5-6-16-12(8-14)9-15(17(20)22)18(24-16)21-13-4-2-3-11(7-13)10-19/h2-9H,1H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAGQSPHVSGIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=CC(=C3)C#N)C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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